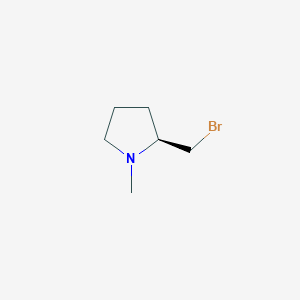

(S)-2-(Bromomethyl)-1-methylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a chiral organic compound with the molecular formula C6H12BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a bromomethyl group attached to the second carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-1-methylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Bromomethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-2-(Bromomethyl)-1-methylpyrrolidine is primarily utilized as an intermediate in organic synthesis. It facilitates the preparation of more complex organic molecules, especially chiral compounds. The bromomethyl group acts as an excellent leaving group, making it suitable for various nucleophilic substitution reactions, which can lead to the formation of new carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential role in drug development. It serves as a precursor for synthesizing biologically active derivatives that can interact with specific biological targets. Research has indicated its potential applications in:

- Central Nervous System Drugs: Derivatives may act as ligands for receptors or enzymes involved in neurological processes.

- Enzyme Inhibitors: Some pyrrolidine derivatives derived from this compound have shown promise as inhibitors for various enzymes, potentially modulating metabolic pathways.

Biological Studies

This compound is employed as a building block for synthesizing biologically active molecules, including:

- Receptor Modulators: Compounds synthesized from this intermediate may influence receptor activity, impacting physiological processes.

- Agrochemicals: Its derivatives are explored for use in agricultural applications due to their potential biological activity.

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

- Study on Enzyme Inhibition: A study demonstrated that derivatives synthesized from this compound exhibited selective inhibition against specific serine hydrolases, showcasing its potential in developing therapeutic agents targeting metabolic disorders .

- Synthesis of Chiral Catalysts: Researchers have successfully used this compound to synthesize chiral N-heterocyclic carbenes, which are emerging as effective catalysts in various organic reactions .

Wirkmechanismus

The mechanism of action of (S)-2-(Bromomethyl)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Chloromethyl)-1-methylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.

(S)-2-(Hydroxymethyl)-1-methylpyrrolidine: Contains a hydroxymethyl group instead of a bromomethyl group.

(S)-2-(Methyl)-1-methylpyrrolidine: Lacks the bromomethyl group, having a methyl group instead.

Uniqueness

(S)-2-(Bromomethyl)-1-methylpyrrolidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a better leaving group than chlorine, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in synthetic applications where selective transformations are required.

Biologische Aktivität

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a chiral compound with the molecular formula C₆H₁₂BrN and a molecular weight of 178.07 g/mol. Its structure features a bromomethyl group attached to the second carbon of a methylpyrrolidine ring, which makes it a valuable intermediate in organic synthesis. While this compound itself does not exhibit inherent biological activity, it serves as a precursor for the synthesis of bioactive derivatives that can interact with various biological targets.

The presence of the bromomethyl group allows for diverse nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for synthesizing more complex molecules, including chiral N-heterocyclic carbenes that have garnered attention as emerging catalysts in organic reactions.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-(2-Bromoethyl)piperidine hydrobromide | 89796-22-5 | 0.72 | Contains a piperidine ring; used in medicinal chemistry. |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 | 0.69 | Features a propyl chain; potential for different biological activity. |

| (S)-5-Bromomethyl-2-pyrrolidinone | 72479-05-1 | 0.68 | A pyrrolidinone derivative; may exhibit different pharmacological properties. |

| (R)-5-(Bromomethyl)pyrrolidin-2-one | 98612-60-3 | 0.68 | Another chiral variant; could have distinct biological effects. |

| 2-(2-Aminoethyl)-1-methylpyrrolidine | 51387-90-7 | 0.69 | Contains an amino group; potentially more polar and reactive. |

The unique bromomethyl substitution on the pyrrolidine ring influences its reactivity and potential applications compared to these similar compounds.

Drug Development

Research indicates that derivatives synthesized from this compound may act as enzyme inhibitors or receptor ligands, potentially modulating specific biological processes. For instance, studies have shown that certain pyrrolidine derivatives exhibit antibacterial properties, which could be relevant in developing new antimicrobial agents .

Case Study: Antibacterial Activity

In one study, derivatives of pyrrolidines were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some synthesized compounds exhibited moderate antibacterial activity, demonstrating the potential of this compound-derived compounds in combating bacterial infections .

The mechanism of action for compounds derived from this compound largely depends on their specific structures post-synthesis. For example:

- Enzyme Inhibition : Certain derivatives may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Compounds could interact with neurotransmitter receptors, influencing neurological processes.

The exact biochemical pathways remain to be fully elucidated but are crucial for understanding how these compounds can be utilized therapeutically .

Eigenschaften

IUPAC Name |

(2S)-2-(bromomethyl)-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAMZZQDJIIJX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.